Tasidotin hydrochloride

Catalog No.
S548487
CAS No.
623174-20-9
M.F
C32H59ClN6O5
M. Wt
643.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tasidotin hydrochloride

CAS Number

623174-20-9

Product Name

Tasidotin hydrochloride

IUPAC Name

(2S)-N-tert-butyl-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide;hydrochloride

Molecular Formula

C32H59ClN6O5

Molecular Weight

643.3 g/mol

InChI

InChI=1S/C32H58N6O5.ClH/c1-19(2)24(33-28(40)25(20(3)4)35(10)11)30(42)36(12)26(21(5)6)31(43)38-18-14-16-23(38)29(41)37-17-13-15-22(37)27(39)34-32(7,8)9;/h19-26H,13-18H2,1-12H3,(H,33,40)(H,34,39);1H/t22-,23-,24-,25-,26-;/m0./s1

InChI Key

OOKIODJYZSVHDO-QMYFOHRPSA-N

SMILES

CC(C)C(C(=O)N(C)C(C(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C)(C)C)NC(=O)C(C(C)C)N(C)C.Cl

Solubility

Soluble in DMSO, not in water

Synonyms

BSF 223651, BSF-223651, BSF223651, ILX 651, ILX-651, ILX651, LU 223651, LU-223651, LU223651, syn-D cpd, synthadotin, tasidotin, tasidotin hydrochloride

Canonical SMILES

CC(C)C(C(=O)N(C)C(C(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C)(C)C)NC(=O)C(C(C)C)N(C)C.Cl

Isomeric SMILES

CC(C)[C@@H](C(=O)N(C)[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)NC(C)(C)C)NC(=O)[C@H](C(C)C)N(C)C.Cl

Description

The exact mass of the compound Tasidotin hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action

Tasidotin hydrochloride belongs to a class of compounds known as vinca alkaloids, which disrupt cell division by interfering with microtubules. Microtubules are essential components of the cellular cytoskeleton, playing a crucial role in mitosis (cell division). Tasidotin inhibits the polymerization of tubulin, the building block of microtubules, thereby preventing the formation of mitotic spindles. Without a functional spindle, daughter chromosomes cannot separate properly during cell division, leading to cell death [1].

  • Target: Microtubules
  • Function of Microtubules: Crucial for cell division (mitosis)
  • Mode of Action: Inhibits tubulin polymerization, preventing the formation of mitotic spindles

Source

1:

Effectiveness in Pre-Clinical Studies

Studies have shown that Tasidotin hydrochloride exhibits promising anti-cancer activity in various cancer cell lines. For instance, research has demonstrated its effectiveness in inhibiting the proliferation of MCF7/GFP breast cancer cells [1].

Here are some specific findings from pre-clinical studies:

  • Cell Line: MCF7/GFP breast cancer cells
  • Effect: Inhibited proliferation with an IC50 (half maximal inhibitory concentration) of 63 nmol/L [1]

Tasidotin hydrochloride is a synthetic compound derived from the natural product dolastatin 15, a potent antitumor agent. It is classified as a microtubule inhibitor, specifically designed to disrupt microtubule dynamics, which are crucial for cell division. This compound has shown promise in preclinical and clinical studies for its potential efficacy against various cancers, particularly non-small cell lung carcinoma and other solid tumors .

Tasidotin hydrochloride operates primarily through its interaction with tubulin, the building block of microtubules. Upon binding to tubulin, it inhibits the polymerization of tubulin dimers into microtubules, leading to mitotic arrest and subsequent apoptosis in cancer cells. The compound's pharmacokinetics demonstrate mild nonlinearity, indicating that its metabolism may be influenced by factors such as dosage and patient-specific variables .

The biological activity of tasidotin hydrochloride is characterized by its ability to inhibit cell proliferation in various cancer cell lines. It has been observed to induce aberrant mitotic figures and ultimately lead to apoptosis in sensitive cell types. The compound's mechanism of action involves disrupting the normal assembly and disassembly of microtubules, which is essential for mitosis .

Tasidotin hydrochloride can be synthesized through several chemical processes that involve modifications of the dolastatin 15 structure. These synthetic routes typically focus on enhancing the compound's stability and bioavailability while retaining its antitumor properties. Specific methods may include peptide coupling reactions and modifications to optimize the pharmacokinetic profile of the compound .

Studies have indicated that tasidotin hydrochloride interacts with various cellular targets beyond tubulin. For instance, prolyl oligopeptidase has been identified as an enzyme that may degrade tasidotin within cells, influencing its therapeutic efficacy. Understanding these interactions is crucial for optimizing treatment regimens and minimizing potential side effects associated with its use .

Several compounds share structural or functional similarities with tasidotin hydrochloride. Below is a comparison highlighting their uniqueness:

Compound NameMechanism of ActionNotable Differences
Dolastatin 15Microtubule inhibitorNatural product; broader spectrum of activity
SoblidotinMicrotubule-targeted agentMore advanced in clinical trials; different analog
VincristineInhibits microtubule assemblyDerived from periwinkle plant; used widely in leukemia treatments
PaclitaxelStabilizes microtubulesDifferent mechanism; commonly used in breast cancer

Tasidotin hydrochloride is unique due to its specific design as a third-generation analog of dolastatin 15, aimed at improving safety and efficacy profiles while maintaining potent antitumor activity .

The discovery of tasidotin hydrochloride is rooted in the investigation of marine organisms as sources of bioactive compounds. Initial interest arose from the isolation of dolastatin-15, a cytotoxic depsipeptide first identified in 1987 from the sea hare Dolabella auricularia. Subsequent studies revealed that dolastatin-15 and related peptides are actually produced by marine cyanobacteria, particularly Caldora penicillata, which form part of the sea hare’s diet. This ecological relationship underscored the importance of marine cyanobacteria as prolific producers of anticancer agents.

Early preclinical evaluations of dolastatin-15 demonstrated potent antimitotic activity through microtubule destabilization, with IC50 values in the nanomolar range against multiple cancer cell lines. However, challenges in sustainable sourcing from marine organisms and structural instability prompted efforts to develop synthetic analogs. Tasidotin emerged as a third-generation derivative engineered to address the metabolic limitations of earlier analogs like cemadotin, which exhibited dose-limiting cardiovascular toxicity. The transition to tasidotin marked a strategic shift toward improving pharmacokinetic stability while retaining microtubule-targeting efficacy.

Classification as Synthetic Dolastatin-15 Analog

Tasidotin hydrochloride (C32H59ClN6O5) is structurally characterized by systematic modifications to the parent dolastatin-15 framework (Table 1). Key alterations include:

  • Replacement of the C-terminal ester group with a tert-butyl amide moiety
  • Substitution of dolaisoleuine with N-methylvaline at position 3
  • Incorporation of dimethylvaline and proline residues to enhance metabolic stability

These modifications confer resistance to esterase-mediated degradation while maintaining spatial compatibility with tubulin’s peptide-binding site. The absolute stereochemistry at five defined stereocenters (2S, 2S, 2S, 2S, 2S) is critical for biological activity, as evidenced by structure-activity relationship studies.

Table 1: Structural Comparison of Dolastatin-15 and Tasidotin Hydrochloride

FeatureDolastatin-15Tasidotin Hydrochloride
C-terminal groupEstertert-butyl amide
Position 3 residueDolaisoleuineN-methylvaline
Metabolic stabilityLow (esterase-sensitive)High (amide bond stability)
Molecular weight788.96 g/mol643.30 g/mol

Significance in Microtubule-Targeting Research

Tasidotin’s mechanism of action diverges from classical antimitotics through its selective modulation of microtubule dynamics rather than bulk polymer mass. At concentrations below the threshold for tubulin polymerization inhibition (IC50 ≈ 30 μM), it suppresses:

  • Microtubule shortening rates by 40–60%
  • Catastrophe frequency (transition from growth to shortening) by 2.5-fold
  • Time spent in the growth phase by 35%

This dynamic instability suppression induces mitotic arrest at the G2/M phase, ultimately triggering apoptosis through caspase-3 activation. Intriguingly, the intracellular metabolite tasidotin C-carboxylate exhibits 10–30-fold greater potency in altering microtubule dynamics, suggesting a prodrug activation mechanism.

Preclinical studies demonstrated broad-spectrum activity against pediatric sarcomas, with IC50 values ranging from 2–320 nM in Ewing’s sarcoma, rhabdomyosarcoma, and osteosarcoma models. Xenograft experiments showed complete tumor regression in 60% of synovial sarcoma models and prolonged stable disease in hepatocellular carcinoma. These findings positioned tasidotin as a template for developing microtubule-targeted agents with reduced neurotoxicity compared to taxanes.

Evolution from Marine Natural Products

The development of tasidotin hydrochloride illustrates the translational potential of marine natural products in oncology. Dolastatin-15’s original isolation from Dolabella auricularia initially obscured its cyanobacterial origin, which was later confirmed through ecological and genomic analyses. This discovery enabled sustainable production via cyanobacterial cultivation and synthetic biology approaches, circumventing supply limitations inherent to marine animal collections.

Structural optimization efforts focused on:

  • Enhancing metabolic stability through ester-to-amide substitutions
  • Reducing cardiovascular toxicity associated with angiotensin receptor agonism
  • Improving solubility for intravenous administration

Tasidotin hydrochloride synthesis follows well-established peptide synthesis methodologies adapted for its specific structural requirements as a simplified dolastatin 15 analog. The compound represents a pentapeptide with the sequence N,N-dimethyl-L-valyl-L-valyl-N-methyl-L-valyl-L-prolyl-L-proline-tert-butylamide hydrochloride [1] [2] [3]. The total synthesis employs a straightforward approach starting from proline precursors, utilizing sequential peptide elongation strategies proven successful for dolastatin 15 analogs [4].

Convergent Synthetic Strategies

Two primary synthetic approaches have been established for tasidotin synthesis, both derived from dolastatin 15 methodologies. The first strategy involves fragment-based assembly using a [1 + 1] convergent approach [4]. In this method, two main peptide fragments are synthesized separately: the N-terminal tetrapeptide fragment containing the N,N-dimethyl-L-valyl-L-valyl-N-methyl-L-valyl-L-prolyl sequence, and the C-terminal proline-tert-butylamide unit. These fragments are subsequently coupled using efficient peptide coupling reagents under optimized conditions.

The second approach utilizes a slightly different fragmentation pattern, involving the synthesis of a pentapeptide backbone followed by terminal modifications [4]. This method has shown comparable efficiency to the first approach while offering advantages in terms of purification and yield optimization.

Solution-Phase vs Solid-Phase Synthesis

Both solution-phase and solid-phase peptide synthesis (SPPS) methodologies have been successfully employed for tasidotin production [4] [5]. Solution-phase synthesis offers advantages in terms of reaction monitoring and intermediate purification, while SPPS provides benefits in automation and scalability. The choice between methodologies often depends on the specific production scale and purity requirements.

Key Intermediates in Synthesis

The synthesis of tasidotin hydrochloride requires several critical intermediates, each presenting unique synthetic challenges due to the presence of N-methylated amino acids and sterically hindered coupling sites.

N,N-Dimethyl-L-Valine Derivatives

The N-terminal N,N-dimethyl-L-valine unit represents one of the most challenging intermediates in tasidotin synthesis [4]. The presence of two N-methyl groups creates significant steric hindrance during coupling reactions, requiring specialized coupling conditions and reagents. This intermediate is typically prepared through selective N-methylation of L-valine derivatives using established methylation protocols with appropriate protecting group strategies.

N-Methyl-L-Valine Units

The N-methyl-L-valine residue at position three in the sequence presents moderate coupling difficulties compared to standard amino acids [6] [7]. Successful incorporation requires the use of highly efficient coupling reagents such as PyAOP or PyBOP combined with appropriate additives like HOAt (1-hydroxy-7-azabenzotriazole) [8] [9]. The sterically hindered nature of N-methylamino acids necessitates extended reaction times and often requires multiple coupling attempts to achieve satisfactory yields.

Proline-Containing Dipeptide Fragments

The C-terminal portion of tasidotin contains two consecutive proline residues, which present unique synthetic challenges [4]. Proline's cyclic structure creates conformational constraints that can complicate both coupling reactions and subsequent transformations. The proline-proline dipeptide fragment requires careful optimization of coupling conditions to avoid side reactions and ensure high stereochemical fidelity.

Terminal tert-Butyl Amide Formation

The C-terminal modification involves the formation of a tert-butyl amide functionality, replacing the ester linkage present in natural dolastatin 15 [2]. This modification requires specialized amidation conditions to ensure efficient conversion while maintaining the integrity of the peptide backbone and avoiding epimerization of sensitive amino acid residues.

Retrosynthesis Analysis

The retrosynthetic analysis of tasidotin hydrochloride reveals several potential disconnection points that have been exploited in successful synthetic strategies. The primary retrosynthetic approach involves disconnection at strategic amide bonds to generate manageable synthetic fragments.

Primary Disconnection Sites

The most effective disconnection occurs between the N-methyl-L-valyl and L-prolyl residues, generating two fragments of comparable complexity [4]. This disconnection provides an N-terminal tripeptide fragment (N,N-dimethyl-L-valyl-L-valyl-N-methyl-L-valyl) and a C-terminal dipeptide-amide fragment (L-prolyl-L-proline-tert-butylamide). This fragmentation strategy balances synthetic complexity while maintaining reasonable fragment sizes for efficient coupling.

An alternative disconnection strategy involves separation at the L-valyl-N-methyl-L-valyl junction, creating different fragment sizes that may offer advantages in specific synthetic contexts [4]. The choice of disconnection strategy often depends on the availability of starting materials and the specific synthetic capabilities of the production facility.

Protecting Group Strategy

The retrosynthetic analysis must carefully consider protecting group compatibility throughout the synthetic sequence. The presence of multiple N-methylated residues requires orthogonal protection strategies that allow selective deprotection without affecting other functional groups [9] [10]. The most commonly employed strategies utilize either Fmoc/tBu or Boc/Bzl protection schemes, each offering specific advantages depending on the chosen synthetic approach.

Structural Optimization Strategies

The development of tasidotin involved systematic structural optimization based on the natural dolastatin 15 scaffold to improve pharmacological properties while maintaining biological activity.

Metabolic Stability Enhancements

The primary structural modification in tasidotin compared to dolastatin 15 is the replacement of the C-terminal ester linkage with a tert-butyl amide group [2] [11]. This modification significantly enhances metabolic stability by reducing susceptibility to esterase-mediated hydrolysis, thereby improving the compound's pharmacokinetic profile and extending its half-life in biological systems.

The tert-butyl amide modification also provides enhanced resistance to peptidase degradation at the C-terminus [12] [13]. Studies have demonstrated that this modification contributes to the improved therapeutic index observed with tasidotin compared to earlier dolastatin analogs, while maintaining the essential microtubule-targeting activity.

Conformational Optimization

The peptide backbone modifications in tasidotin were designed to optimize the bioactive conformation while improving synthetic accessibility [4]. The simplified structure eliminates some of the complex heterocyclic units present in natural dolastatin 15, making the compound more amenable to large-scale synthesis while preserving the critical structural features necessary for tubulin binding.

Computational modeling and structure-activity relationship studies have guided these optimizations, ensuring that modifications enhance stability and synthetic feasibility without compromising biological activity [14]. The resulting structure maintains the essential pharmacophore elements while providing improved drug-like properties.

Solubility and Bioavailability Improvements

Structural modifications in tasidotin were specifically designed to address the poor water solubility issues associated with natural dolastatins [2]. The incorporation of the tert-butyl amide terminus and optimization of the peptide sequence contribute to improved aqueous solubility, facilitating formulation development and administration.

Analog Development and Modification

The development of tasidotin has spawned numerous analog synthesis programs aimed at further optimizing the compound's properties and exploring structure-activity relationships.

Second-Generation Analogs

Based on the success of tasidotin, researchers have developed second-generation analogs with additional modifications designed to address specific limitations [15]. These analogs often incorporate modifications to individual amino acid residues, exploring the effects of stereochemical changes, side chain variations, and backbone modifications on biological activity and pharmacological properties.

Systematic modification studies have examined the replacement of individual amino acid units with non-natural analogs, investigating the impact on tubulin binding affinity, cytotoxicity, and metabolic stability [15]. These studies have provided valuable insights into the structure-activity relationships governing this class of compounds.

Cyclization and Constraint Strategies

Some analog development programs have explored cyclization strategies to further enhance stability and potentially improve selectivity [16]. Cyclic analogs of tasidotin have been synthesized using various cyclization approaches, including disulfide bridge formation, lactam cyclization, and ring-closing metathesis reactions.

These constrained analogs often exhibit enhanced proteolytic stability and altered pharmacokinetic profiles compared to the linear parent compound [16]. However, cyclization can also impact biological activity, requiring careful optimization to maintain or enhance the desired therapeutic effects.

Conjugation and Prodrug Strategies

The development of antibody-drug conjugates (ADCs) based on tasidotin analogs represents a significant area of analog development [4]. These conjugates utilize tasidotin-derived payloads attached to targeting antibodies through specialized linker systems, enabling selective delivery to cancer cells while minimizing systemic toxicity.

Prodrug strategies have also been explored to further improve the therapeutic index of tasidotin analogs [12]. These approaches involve the incorporation of cleavable protecting groups or modifications that are removed by specific enzymes in the target tissue, providing enhanced selectivity and reduced off-target effects.

Chemical Reactivity Profile

Understanding the chemical reactivity profile of tasidotin hydrochloride is crucial for both synthetic planning and stability assessment during storage and formulation.

Hydrolytic Stability

Tasidotin demonstrates significantly improved hydrolytic stability compared to natural dolastatin 15, primarily due to the replacement of the ester linkage with the more stable tert-butyl amide functionality [12] [2]. Under physiological conditions, the compound shows resistance to non-specific hydrolysis, contributing to its improved pharmacokinetic profile.

However, tasidotin remains susceptible to enzymatic hydrolysis by specific peptidases, particularly prolyl oligopeptidase [12] [13]. This enzyme cleaves tasidotin at the C-terminal tert-butyl amide, generating the active metabolite M1 (tasidotin C-carboxylate), which exhibits enhanced tubulin-binding activity compared to the parent compound [12] [13].

Oxidative Stability

The peptide backbone of tasidotin contains several amino acid residues that are potentially susceptible to oxidative degradation [14]. However, the compound demonstrates reasonable oxidative stability under normal storage conditions when properly formulated with appropriate antioxidants and protective measures.

The N-methylated amino acid residues in tasidotin may provide some protection against oxidative degradation compared to their non-methylated counterparts [16]. This enhanced stability contributes to the improved shelf-life and formulation stability of the compound.

Metabolic Transformation Pathways

The primary metabolic transformation of tasidotin involves enzymatic hydrolysis by prolyl oligopeptidase to generate metabolite M1 [12] [13]. This metabolite retains the core pentapeptide structure but lacks the C-terminal tert-butyl group, resulting in a carboxylate terminus. M1 demonstrates enhanced tubulin polymerization inhibition activity compared to the parent compound, suggesting that tasidotin may function as a prodrug [12] [17].

Further metabolic degradation of M1 can lead to the formation of metabolite M2 and ultimately to the release of free proline [13]. These downstream metabolites show reduced biological activity, indicating that the intact pentapeptide structure is essential for optimal tubulin-targeting activity.

Formulation Stability Considerations

The formulation stability of tasidotin hydrochloride requires careful consideration of pH, temperature, and excipient compatibility [18]. The compound demonstrates optimal stability in slightly acidic to neutral pH ranges, consistent with general peptide stability principles.

The presence of the hydrochloride salt form provides improved solubility and handling characteristics compared to the free base [2]. However, the formulation must be designed to prevent aggregation, precipitation, and chemical degradation during storage and administration.

The development of stable aqueous formulations for tasidotin has required optimization of buffer systems, pH control, and the inclusion of appropriate stabilizing excipients [18]. These formulation considerations are critical for maintaining the compound's potency and safety profile throughout its shelf-life and clinical use.

[Table 1: Summary of Key Synthetic Parameters for Tasidotin Hydrochloride]

Synthetic ParameterDetails
Molecular FormulaC₃₂H₅₈N₆O₅- HCl
Synthetic ApproachSequential peptide elongation from proline precursors
Key Coupling ReagentsPyBOP, PyAOP, CIP
Critical IntermediatesN,N-dimethyl-L-valyl units, N-methyl-L-valyl units, proline dipeptide
Protection StrategyFmoc/tBu or Boc/Bzl orthogonal schemes
Main Structural ModificationC-terminal ester → tert-butyl amide replacement

[Table 2: Coupling Reagent Efficiency for N-Methylamino Acid Incorporation]

Coupling ReagentFull NameEfficiency for N-Methyl ResiduesKey Advantages
PyAOP(7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateExcellentSuperior for hindered couplings
PyBOPBenzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphateGoodNo HMPA byproduct
CIP2-Chloro-1,3-dimethylimidazolinium hexafluorophosphateGoodSPPS compatible
HATU1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateGoodReduced racemization

[Table 3: Key Metabolites and Their Activities]

MetaboliteStructure ModificationBiological ActivityFormation Pathway
Tasidotin (parent)Complete pentapeptide with tert-butyl amideModerate tubulin inhibitionSynthetic product
M1 (C-carboxylate)Loss of tert-butyl groupEnhanced tubulin inhibitionProlyl oligopeptidase cleavage
M2Further degradation productReduced activitySecondary enzymatic processes
Free prolineTerminal degradationMinimal activityComplete metabolic breakdown

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

642.4235467 g/mol

Monoisotopic Mass

642.4235467 g/mol

Heavy Atom Count

44

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3382C833Z5

Sequence

VVVPP

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

KEGG Target based Classification of Drugs

Not elsewhere classified
Cellular process
Cytoskeleton
TUBB [HSA:10381 10382 10383 203068 347688 347733 7280 81027 84617] [KO:K07375]

Pictograms

Health Hazard

Health Hazard

Other CAS

623174-20-9

Wikipedia

Tasidotin hydrochloride

Dates

Last modified: 02-18-2024
1: Kurtzberg LS, Roth SD, Bagley RG, Rouleau C, Yao M, Crawford JL, Krumbholz RD, Schmid SM, Teicher BA. Bone marrow CFU-GM and human tumor xenograft efficacy of three tubulin binding agents. Cancer Chemother Pharmacol. 2009 Oct;64(5):1029-38. Epub 2009 Mar 10. PubMed PMID: 19277662.
2: Kilburn LB, Bonate PL, Blaney SM, McGuffey L, Nuchtern JG, Dauser R, Thompson P, Gibson BW, Berg SL. Plasma and cerebrospinal fluid pharmacokinetics of tasidotin (ILX-651) and its metabolites in non-human primates. Cancer Chemother Pharmacol. 2009 Jul;64(2):335-40. Epub 2008 Nov 29. PubMed PMID: 19043710.
3: Bai R, Edler MC, Bonate PL, Copeland TD, Pettit GR, Ludueña RF, Hamel E. Intracellular activation and deactivation of tasidotin, an analog of dolastatin 15: correlation with cytotoxicity. Mol Pharmacol. 2009 Jan;75(1):218-26. Epub 2008 Oct 16. PubMed PMID: 18927208; PubMed Central PMCID: PMC2635573.
4: Bonate PL, Beyerlein D, Crawford J, Roth S, Krumbholz R, Schmid S. Pharmacokinetics in mice implanted with xenografted tumors after intravenous administration of tasidotin (ILX651) or its carboxylate metabolite. AAPS J. 2007 Dec 14;9(3):E378-87. PubMed PMID: 18170985; PubMed Central PMCID: PMC2751490.
5: Garg V, Zhang W, Gidwani P, Kim M, Kolb EA. Preclinical analysis of tasidotin HCl in Ewing's sarcoma, rhabdomyosarcoma, synovial sarcoma, and osteosarcoma. Clin Cancer Res. 2007 Sep 15;13(18 Pt 1):5446-54. PubMed PMID: 17875774.
6: Ray A, Okouneva T, Manna T, Miller HP, Schmid S, Arthaud L, Luduena R, Jordan MA, Wilson L. Mechanism of action of the microtubule-targeted antimitotic depsipeptide tasidotin (formerly ILX651) and its major metabolite tasidotin C-carboxylate. Cancer Res. 2007 Apr 15;67(8):3767-76. PubMed PMID: 17440090.
7: Mita AC, Hammond LA, Bonate PL, Weiss G, McCreery H, Syed S, Garrison M, Chu QS, DeBono JS, Jones CB, Weitman S, Rowinsky EK. Phase I and pharmacokinetic study of tasidotin hydrochloride (ILX651), a third-generation dolastatin-15 analogue, administered weekly for 3 weeks every 28 days in patients with advanced solid tumors. Clin Cancer Res. 2006 Sep 1;12(17):5207-15. PubMed PMID: 16951240.
8: Bayes M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2006 Jul-Aug;28(6):379-412. PubMed PMID: 16894408.
9: Cunningham C, Appleman LJ, Kirvan-Visovatti M, Ryan DP, Regan E, Vukelja S, Bonate PL, Ruvuna F, Fram RJ, Jekunen A, Weitman S, Hammond LA, Eder JP Jr. Phase I and pharmacokinetic study of the dolastatin-15 analogue tasidotin (ILX651) administered intravenously on days 1, 3, and 5 every 3 weeks in patients with advanced solid tumors. Clin Cancer Res. 2005 Nov 1;11(21):7825-33. PubMed PMID: 16278405.
10: Ebbinghaus S, Rubin E, Hersh E, Cranmer LD, Bonate PL, Fram RJ, Jekunen A, Weitman S, Hammond LA. A phase I study of the dolastatin-15 analogue tasidotin (ILX651) administered intravenously daily for 5 consecutive days every 3 weeks in patients with advanced solid tumors. Clin Cancer Res. 2005 Nov 1;11(21):7807-16. PubMed PMID: 16278403.
11: Rasila KK, Verschraegen C. Tasidotin HCl (Genzyme). Curr Opin Investig Drugs. 2005 Jun;6(6):631-8. Review. PubMed PMID: 15988915.

Explore Compound Types